3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1338247-89-4
VCID: VC0035662
InChI: InChI=1S/C11H16N2O2/c1-6(2)10-8-5-7(11(14)15)3-4-9(8)12-13-10/h6-7H,3-5H2,1-2H3,(H,12,13)(H,14,15)
SMILES: CC(C)C1=NNC2=C1CC(CC2)C(=O)O
Molecular Formula: C11H16N2O2
Molecular Weight: 208.261

3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid

CAS No.: 1338247-89-4

Cat. No.: VC0035662

Molecular Formula: C11H16N2O2

Molecular Weight: 208.261

* For research use only. Not for human or veterinary use.

3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid - 1338247-89-4

Specification

CAS No. 1338247-89-4
Molecular Formula C11H16N2O2
Molecular Weight 208.261
IUPAC Name 3-propan-2-yl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
Standard InChI InChI=1S/C11H16N2O2/c1-6(2)10-8-5-7(11(14)15)3-4-9(8)12-13-10/h6-7H,3-5H2,1-2H3,(H,12,13)(H,14,15)
Standard InChI Key MCXLKZYVCVJXBD-UHFFFAOYSA-N
SMILES CC(C)C1=NNC2=C1CC(CC2)C(=O)O

Introduction

Chemical Structure and Properties

3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid consists of a bicyclic structure with a partially saturated six-membered ring fused to an indazole core. The compound's molecular architecture includes an isopropyl substituent at the 3-position and a carboxylic acid group at the 5-position of the tetrahydro ring system.

The tetrahydro prefix indicates that four hydrogen atoms have been added to the six-membered ring of the indazole structure, making it partially saturated. This structural configuration significantly influences the compound's chemical behavior and biological activities.

Table 1: Chemical Identification Data

ParameterValue
CAS Number1338247-89-4
Molecular FormulaC11H16N2O2
Molecular Weight208.261 g/mol
IUPAC Name3-propan-2-yl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
InChIInChI=1S/C11H16N2O2/c1-6(2)10-8-5-7(11(14)15)3-4-9(8)12-13-10/h6-7H,3-5H2,1-2H3,(H,12,13)(H,14,15)
InChIKeyMCXLKZYVCVJXBD-UHFFFAOYSA-N
SMILESCC(C)C1=NNC2=C1CC(CC2)C(=O)O

The compound's structure features a five-membered ring containing two adjacent nitrogen atoms (forming the indazole core), with a partially saturated six-membered ring fused to it. The isopropyl group at the 3-position and the carboxylic acid at the 5-position are key structural elements that contribute to the compound's chemical and biological properties.

Biological Activities and Applications

Medicinal Chemistry Applications

The unique structural features of 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid make it a candidate for further modification and exploration in medicinal chemistry. Its potential applications could include the development of new anti-inflammatory or anticancer drugs, depending on the biological activities conferred by its substituents.

Anti-inflammatory Activity

Indazole derivatives, particularly those with structures similar to 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, have demonstrated significant anti-inflammatory effects. Studies on related compounds like 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids have shown promising results in the carrageenan edema test .

A study investigating 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, a related compound, reported an ED50 value of 3.5 mg/kg in anti-inflammatory tests, indicating relatively high potency . The presence of specific substituents, such as the isopropyl group in our target compound, may further enhance or modify these anti-inflammatory properties.

Structure-Activity Relationship Analysis

The biological activities of indazole derivatives are significantly influenced by their structural features and substitution patterns. For 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, several key structural elements contribute to its potential biological activities:

The Indazole Core

The indazole heterocyclic system, with its two adjacent nitrogen atoms, serves as a pharmacophore in many bioactive compounds. This core structure can interact with various biological targets through hydrogen bonding and other non-covalent interactions, contributing to the diverse biological activities observed in indazole derivatives.

The Isopropyl Group at the 3-Position

The isopropyl group at the 3-position of the indazole ring can significantly influence the compound's biological activities. Studies on related compounds have shown that α-branched groups at similar positions displayed the best potency in certain assays . In a study of EZH inhibitors containing indazole-related structures, compounds with isopropyl groups (similar to our target compound) showed IC50 values of less than 10 nM for EZH2 and 69 ± 14 nM for EZH1 .

Table 2: Effect of N-1 Substituents on EZH Inhibition in Related Compounds

SubstituentIC50 for EZH2 (nM)IC50 for EZH1 (nM)
Isopropyl<1069 ± 14
t-Butyl<10127 ± 29
Cyclopentyl<10108 ± 23
Methyl190 ± 33>2500

These data from related compounds suggest that the isopropyl group in 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid may confer specific biological activities or target interactions .

The Carboxylic Acid Group at the 5-Position

The carboxylic acid group at the 5-position provides a point for hydrogen bonding and ionic interactions with biological targets. This functional group can also serve as a site for further derivatization, potentially expanding the range of biological activities.

Pharmacological Properties

Pharmacokinetic Considerations

The pharmacokinetic properties of 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, including its absorption, distribution, metabolism, and excretion (ADME) profile, would be influenced by its physicochemical properties:

  • The isopropyl group increases the compound's lipophilicity, potentially enhancing its membrane permeability and distribution into lipid-rich tissues.

  • The carboxylic acid group may affect the compound's ionization state at physiological pH, influencing its solubility, membrane permeability, and protein binding.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, differing primarily in their substituents. Comparison with these related compounds can provide insights into the unique properties and potential applications of our target compound.

Table 3: Comparison of Related Indazole Derivatives

CompoundCAS NumberStructural DifferenceSimilarity Score
3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acidN/AMethyl instead of isopropyl at 3-position0.98
3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid1956331-97-7Dimethyl substitution0.97
3,5-Diethyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid1823301-33-2Diethyl substitution0.97
4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid52834-38-5No substituent at 3-positionN/A

This comparison highlights the structural diversity within the indazole family and suggests that the isopropyl substituent of 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid may confer unique properties compared to related compounds .

Future Research Directions

Research on 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid is still in its early stages, with several promising avenues for future investigation:

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship (SAR) studies would be valuable to understand how the specific structural features of 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid contribute to its biological activities. This would involve synthesizing and testing various analogs with modifications to the isopropyl group, the carboxylic acid group, or the indazole core itself.

Mechanism of Action Studies

Identifying the specific molecular targets and mechanisms through which 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid exerts its biological effects would be crucial for understanding its potential therapeutic applications. This could involve in vitro binding studies, enzymatic assays, and computational modeling.

Optimization for Drug Development

If 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid demonstrates promising biological activities, optimization of its structure for drug development would be a logical next step. This would involve enhancing desirable properties (efficacy, selectivity) while minimizing potential drawbacks (toxicity, poor pharmacokinetics).

Exploration of Novel Applications

The unique structural features of 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid may confer properties that could be valuable in fields beyond traditional medicinal chemistry. Exploring its potential in areas such as materials science, catalysis, or as a building block for more complex molecules could yield interesting results.

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